molecular formula C6H13NO B13906441 N-Isopentylformamide CAS No. 10285-87-7

N-Isopentylformamide

Cat. No.: B13906441
CAS No.: 10285-87-7
M. Wt: 115.17 g/mol
InChI Key: WRWGCPXFAJKWDW-UHFFFAOYSA-N
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Description

N-Isopentylformamide is an organic compound with the molecular formula C6H13NO. It is a carboxamide, specifically a formamide derivative, where the formamide group is substituted with an isopentyl group. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isopentylformamide can be synthesized through the reaction of isopentylamine with formic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the amide bond. The general reaction is as follows:

Isopentylamine+Formic AcidThis compound+Water\text{Isopentylamine} + \text{Formic Acid} \rightarrow \text{this compound} + \text{Water} Isopentylamine+Formic Acid→this compound+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-Isopentylformamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

N-Isopentylformamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Isopentylformamide involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to bioactive molecules that interact with enzymes and receptors. The formamide group can undergo hydrolysis to release formic acid, which can participate in various metabolic pathways. Additionally, the isopentyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-Methylformamide
  • N-Ethylformamide
  • N-Propylformamide

Comparison

N-Isopentylformamide is unique due to its isopentyl group, which imparts distinct chemical and physical properties compared to other formamides. The increased steric bulk and lipophilicity of the isopentyl group can influence the compound’s reactivity and interactions with biological targets. This makes this compound particularly useful in applications where enhanced lipophilicity and steric effects are desired .

Properties

IUPAC Name

N-(3-methylbutyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2)3-4-7-5-8/h5-6H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWGCPXFAJKWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10285-87-7
Record name NSC77945
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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